4-[(3-Methylphenyl)methoxy]benzonitrile
Description
4-[(3-Methylphenyl)methoxy]benzonitrile (CAS: 1343504-27-7) is a benzonitrile derivative featuring a methoxy group substituted with a 3-methylphenyl moiety at the para position of the benzene ring.
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUADHGQLFSWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278989 | |
| Record name | 4-[(3-Methylphenyl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172167-23-6 | |
| Record name | 4-[(3-Methylphenyl)methoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172167-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Methylphenyl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(3-Methylphenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(3-Methylphenyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 4-[(3-methylphenyl)methoxy]benzylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-[(3-Methylphenyl)methoxy]benzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for versatile modifications that facilitate the production of more complex molecules. The synthesis typically involves the reaction of 3-methylphenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
| Synthesis Steps | Details |
|---|---|
| Starting Materials | 3-Methylphenol, 4-Chlorobenzonitrile |
| Reaction Conditions | Base: Potassium carbonate; Solvent: DMF; Temperature: Elevated |
| Industrial Production | Continuous flow reactors for consistent quality and yield |
Biological Research
Pharmacological Investigations
Research indicates that 4-[(3-Methylphenyl)methoxy]benzonitrile exhibits notable biological activity. It has been studied for its potential therapeutic effects, particularly its interactions with various enzymes and protein targets. This compound can modulate enzyme activity, making it a valuable candidate for drug development and biochemical assays .
Case Study: Anticancer Properties
In studies focusing on cancer research, compounds similar to 4-[(3-Methylphenyl)methoxy]benzonitrile have shown promise as anticancer agents. Molecular docking studies revealed that this compound exhibited a more negative binding free energy (-8.15 kcal/mol) compared to standard drugs like tamoxifen (-7.00 kcal/mol), suggesting enhanced efficacy in targeting cancer cells .
Material Science
Applications in Polymer Chemistry
In material science, derivatives of benzonitrile are utilized as precursors to various resins and polymers. For instance, benzonitrile itself is prepared through the ammoxidation of toluene and is essential in producing benzoguanamine resin, known for its excellent heat resistance and electrical properties. The structural characteristics of 4-[(3-Methylphenyl)methoxy]benzonitrile may enhance similar applications due to its unique functional groups.
| Material Science Applications | Description |
|---|---|
| Resin Production | Precursor to benzoguanamine resin |
| Functional Properties | Heat resistance, electrical insulation |
Summary of Findings
The applications of 4-[(3-Methylphenyl)methoxy]benzonitrile span multiple scientific disciplines:
- Chemistry: Acts as an intermediate for synthesizing complex organic compounds.
- Biology: Investigated for therapeutic effects and enzyme interactions; potential anticancer properties highlighted through molecular docking studies.
- Material Science: Used in polymer chemistry as a precursor for high-performance materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(3-Fluorophenyl)methoxy]benzonitrile
This analog replaces the 3-methyl group with a fluorine atom. Such substitutions are critical in medicinal chemistry for modulating bioavailability and target binding .
4-[(4-Methoxyphenyl)thio]benzonitrile (3k)
Unlike the methoxy linker in the target compound, 3k features a thioether (-S-) group. Thioethers are less polar than ethers, which may reduce water solubility but improve lipid membrane permeability. Yu et al. (2020) reported a high yield (90%) for 3k, suggesting synthetic accessibility, whereas the target compound’s discontinued status may reflect challenges in its preparation or stability .
3-Methoxy-4-nitrobenzonitrile
The nitro group (-NO₂) in this derivative introduces strong electron-withdrawing effects, significantly altering electronic properties and reactivity. This compound’s higher molecular weight (178.146 g/mol) and melting point (125–126°C) contrast with the expected properties of the methyl-substituted analog, highlighting substituent-driven differences in stability .
Functional Analogues with Extended Pharmacophores
4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile
This compound incorporates a piperidine ring and fluoropropyl chain, enhancing structural complexity. The fluoropropyl group may improve metabolic stability compared to the simpler 3-methylphenyl group in the target compound .
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile (21b)
This derivative includes pyrazine and piperazine rings, enabling multi-target interactions. Such modifications are common in kinase inhibitor design, where extended pharmacophores enhance binding affinity. The target compound’s lack of heterocyclic appendages limits its utility in similar applications .
Biological Activity
4-[(3-Methylphenyl)methoxy]benzonitrile, a compound belonging to the benzonitrile family, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-[(3-Methylphenyl)methoxy]benzonitrile features a methoxy group and a nitrile group attached to a benzenoid structure, which contributes to its unique chemical reactivity and biological activity. The presence of the 3-methylphenyl moiety influences its interactions with biological targets.
The biological activity of 4-[(3-Methylphenyl)methoxy]benzonitrile is primarily attributed to its ability to interact with various biomolecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects.
- Receptor Modulation : It can modulate receptor activity, influencing physiological responses such as pain and inflammation.
Anti-inflammatory Properties
Research indicates that 4-[(3-Methylphenyl)methoxy]benzonitrile exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in various cell lines.
Anticancer Effects
The compound has been explored for its anticancer properties. It shows promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types. For instance, it has been tested against melanoma cell lines, revealing cytotoxic effects through the regulation of apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-[(3-Methylphenyl)methoxy]benzonitrile. Key findings include:
- Substituent Effects : Variations in the methyl group position on the phenyl ring significantly affect the compound's potency. The para-substituted derivatives often exhibit enhanced activity compared to their ortho or meta counterparts .
- Functional Group Influence : The methoxy and nitrile groups are essential for maintaining the compound's biological efficacy, allowing for versatile modifications that can enhance target interactions.
| Compound Variant | Structure | Biological Activity |
|---|---|---|
| 4-[(3-Methylphenyl)methoxy]benzonitrile | Structure | Anti-inflammatory, Anticancer |
| 4-Methoxybenzonitrile | Structure | Moderate anti-inflammatory |
| 4-Chlorobenzonitrile | Structure | Low anticancer activity |
Case Studies
Several studies have highlighted the biological potential of 4-[(3-Methylphenyl)methoxy]benzonitrile:
- In Vitro Cytotoxicity Study :
-
Anti-inflammatory Mechanism Investigation :
- In a model of induced inflammation, treatment with 4-[(3-Methylphenyl)methoxy]benzonitrile led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
